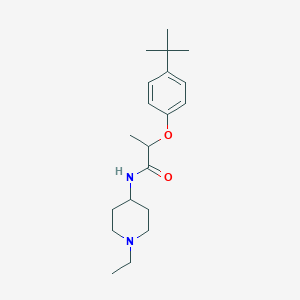![molecular formula C16H23N3O2S B6009895 N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009895.png)
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide, commonly known as DAPT, is a small molecule inhibitor of gamma-secretase. Gamma-secretase is an enzyme responsible for the cleavage of amyloid precursor protein (APP), which is involved in the formation of beta-amyloid plaques in Alzheimer's disease. DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
DAPT inhibits gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide. This results in a decrease in the production of beta-amyloid plaques, which are thought to contribute to the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
In addition to its effects on gamma-secretase and beta-amyloid production, DAPT has been shown to have other biochemical and physiological effects. For example, DAPT has been shown to inhibit the differentiation of mesenchymal stem cells into osteoblasts, which could have implications for bone regeneration therapies. DAPT has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DAPT in lab experiments is that it is a small molecule inhibitor, which makes it easier to manipulate and study than larger molecules such as antibodies. However, one limitation of using DAPT is that it is not specific to gamma-secretase, and can also inhibit other enzymes such as Notch. This can lead to off-target effects and potential toxicity.
Orientations Futures
There are several potential future directions for research on DAPT. One area of interest is the development of more specific gamma-secretase inhibitors that do not have off-target effects. Another area of interest is the use of DAPT in combination with other therapies for Alzheimer's disease and other neurodegenerative disorders. Additionally, DAPT has potential applications in cancer therapy, and further research is needed to explore its efficacy and safety in this context.
Conclusion
DAPT is a small molecule inhibitor of gamma-secretase that has been extensively studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders. DAPT inhibits gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide, which results in a decrease in the production of beta-amyloid plaques. While DAPT has shown promise in preclinical studies, further research is needed to explore its potential therapeutic applications and to develop more specific gamma-secretase inhibitors.
Méthodes De Synthèse
DAPT can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One commonly used method involves the reaction of 2-(2-pyridinylthio)acetic acid with 1-(2,2-dimethylpropyl)-3-pyrrolidinone in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Applications De Recherche Scientifique
DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders. In preclinical studies, DAPT has been shown to reduce the formation of beta-amyloid plaques and improve cognitive function in animal models of Alzheimer's disease. DAPT has also been studied for its potential therapeutic applications in cancer, as gamma-secretase is involved in the cleavage of several oncogenic proteins.
Propriétés
IUPAC Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-16(2,3)11-19-9-12(8-15(19)21)18-13(20)10-22-14-6-4-5-7-17-14/h4-7,12H,8-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVNTKGCGAPCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6009816.png)
![5-(3-chlorophenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6009818.png)
![1-{2-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride](/img/structure/B6009821.png)
![2-({[(4-fluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylic acid](/img/structure/B6009835.png)
![3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6009841.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B6009855.png)

![methyl 4-oxo-4-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}butanoate](/img/structure/B6009878.png)
amino]-N-phenylbutanamide](/img/structure/B6009885.png)
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6009889.png)
![{2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6009901.png)

![methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B6009914.png)

